molecular formula C18H21BrN4O B11150074 3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B11150074
M. Wt: 389.3 g/mol
InChI Key: NKRFNNJTFPQXDV-UHFFFAOYSA-N
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Description

3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a synthetic organic compound that features a brominated indole moiety and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

    Formation of Pyrazole Derivative: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone, followed by methylation using methyl iodide.

    Coupling Reaction: The brominated indole and the pyrazole derivative are coupled using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Amidation: The final step involves the amidation of the coupled product with propanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, including amines and thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The brominated indole moiety allows for strong binding to specific enzyme active sites, inhibiting their activity. The pyrazole ring contributes to the compound’s stability and enhances its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is unique due to its combination of a brominated indole and a pyrazole ring, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a synthetic organic molecule notable for its complex structure, which integrates an indole moiety with a pyrazole derivative. The presence of a bromine atom at the 6-position of the indole ring is believed to enhance its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula: C18_{18}H21_{21}BrN4_{4}O
  • Molecular Weight: 389.3 g/mol
  • CAS Number: 1435991-41-5

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the indole and pyrazole rings followed by the introduction of the propanamide group. The detailed synthetic route can vary based on specific reaction conditions and reagents used.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Anticancer Activity:
    • Several derivatives of pyrazole have shown significant anticancer potential. For instance, compounds with similar structures have demonstrated IC50_{50} values in the micromolar range against various cancer cell lines, suggesting that the target compound may also possess similar properties .
    • A comparative analysis with other pyrazole derivatives indicates that modifications in substituents can lead to enhanced cytotoxicity against tumor cells .
  • Anti-inflammatory Effects:
    • Research has highlighted that certain pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The target compound may share these beneficial effects due to its structural similarities with known anti-inflammatory agents .
  • Mechanism of Action:
    • The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with various molecular targets within cells. For example, some pyrazole derivatives have been shown to inhibit enzymes like monoamine oxidase (MAO), which are crucial in metabolic pathways related to inflammation and cancer progression .

Comparative Analysis

To better understand the unique biological profile of This compound , a comparative analysis with structurally related compounds is essential:

Compound NameStructureNotable Features
6-BromoindoleIndole with Bromine at 6-positionBasic structure similar to the indole part
1H-PyrazoleSimple pyrazole structureCore structure without additional substitutions
N-(2-bromoethyl)propanamideSimilar amide structureVariation in substituents on nitrogen

This table illustrates how the combination of both indole and pyrazole moieties along with specific functional groups enhances biological activity.

Case Studies

Several studies have explored compounds similar to This compound :

  • Antitumor Activity:
    • A study demonstrated that derivatives of pyrazoles exhibited significant cell apoptosis and potent antitumor activity against various cancer cell lines, indicating potential pathways for further exploration with the target compound .
  • Anti-inflammatory Properties:
    • Compounds structurally related to the target have shown promising results in reducing inflammation in animal models, suggesting that modifications can lead to enhanced therapeutic profiles .

Properties

Molecular Formula

C18H21BrN4O

Molecular Weight

389.3 g/mol

IUPAC Name

3-(6-bromoindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C18H21BrN4O/c1-12-16(13(2)22(3)21-12)11-20-18(24)7-9-23-8-6-14-4-5-15(19)10-17(14)23/h4-6,8,10H,7,9,11H2,1-3H3,(H,20,24)

InChI Key

NKRFNNJTFPQXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CCN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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